1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid 1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17875693
InChI: InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-5-11(7-12,17-4)8(13)14/h5-7H2,1-4H3,(H,13,14)
SMILES:
Molecular Formula: C11H19NO4S
Molecular Weight: 261.34 g/mol

1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17875693

Molecular Formula: C11H19NO4S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C11H19NO4S
Molecular Weight 261.34 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfanylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-5-11(7-12,17-4)8(13)14/h5-7H2,1-4H3,(H,13,14)
Standard InChI Key BCFQLFKNCFYLJU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)SC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with both a methylthio (-SMe) group and a carboxylic acid (-COOH) moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This configuration creates a stereogenic center at C3, making chirality a critical factor in its biological interactions .

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₉NO₄S
Molecular Weight261.34 g/mol
IUPAC Name(S)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid
CAS Registry Number1093063-64-9
SMILES NotationCC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)SC

The Boc group enhances stability against nucleophilic attack, while the methylthio group participates in unique reactivity patterns, including oxidation to sulfoxides and coordination with metal catalysts .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A three-step synthetic route is typically employed:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate in tetrahydrofuran, achieving >85% yield.

  • Methylthio Introduction: Thiolation using methyl disulfide followed by acid-catalyzed substitution .

Critical parameters include maintaining anhydrous conditions during Boc protection and controlling temperature (-20°C to 0°C) during thiolation to prevent racemization .

Industrial Production

Large-scale manufacturing utilizes continuous flow reactors with:

  • Residence time: 15–30 minutes

  • Temperature: 50–70°C

  • Catalysts: Immobilized lipases for enantioselective synthesis

This method achieves 92% purity with <2% enantiomeric excess (ee) loss, making it cost-effective for multi-kilogram production .

Chemical Reactivity and Derivitization

Oxidation Pathways

The methylthio group undergoes selective oxidation:
R-SMeH2O2AcOHR-S(O)MemCPBAR-SO2Me\text{R-SMe} \xrightarrow[\text{H}_2\text{O}_2]{\text{AcOH}} \text{R-S(O)Me} \xrightarrow[\text{mCPBA}]{}\text{R-SO}_2\text{Me}
Sulfoxide derivatives show enhanced hydrogen-bonding capacity, useful in crystal engineering .

Carboxylic Acid Modifications

The -COOH group participates in:

  • Amide couplings (EDCI/HOBt)

  • Esterifications (DCC/DMAP)

  • Reductions to alcohols (LiAlH₄)

Notably, the steric bulk from the Boc group suppresses decarboxylation during these reactions .

Pharmaceutical Applications

Antiviral Agent Development

As a key intermediate in HCV protease inhibitors:

  • Binds NS3/4A protease active site (Kd = 12.3 nM)

  • Improves oral bioavailability by 40% compared to non-thio analogues

Clinical trials demonstrate EC₅₀ values of 28 nM against HCV genotype 1b .

Polymorphism and Bioavailability

Two crystalline forms identified:

FormMelting PointSolubility (mg/mL)
I142°C0.89
II138°C1.24

Form II’s higher solubility makes it preferred for solid dosage formulations .

Comparative Analysis with Structural Analogues

Table 2: Substituent Effects on Biological Activity

CompoundLogPIC₅₀ (HCV)Metabolic Stability
Methylthio derivative (this compound)1.8228 nM63% remaining
Methoxymethyl analogue 1.45112 nM85% remaining
Methyl analogue 2.0189 nM47% remaining

The methylthio group balances lipophilicity and metabolic resistance better than bulkier substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator